Propanedioic acid, bromo-, ethyl methyl ester
Description
Propanedioic acid (malonic acid) derivatives are critical intermediates in organic synthesis and pharmaceutical applications. The compound propanedioic acid, bromo-, ethyl methyl ester (hypothetical IUPAC name: ethyl methyl 2-bromomalonate) is a brominated malonate ester with one ethyl and one methyl ester group. Its structure likely features a bromine atom on the central carbon of the malonate backbone (CHBr(COOCH2CH3)(COOCH3)) . This substitution introduces unique reactivity, particularly in nucleophilic substitution and alkylation reactions.
Properties
Molecular Formula |
C6H9BrO4 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-bromopropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |
InChI Key |
OGGYASKKLGSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromo-, ethyl methyl ester can be synthesized through the alkylation of diethyl malonate with bromomethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of bromomethane. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bromo-, ethyl methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Scientific Research Applications
Propanedioic acid, bromo-, ethyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, bromo-, ethyl methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester groups can be hydrolyzed or reduced, providing access to different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs, focusing on molecular features, physical properties, and reactivity:
Reactivity and Functional Group Analysis
- Nucleophilic Substitution : The bromine in the target compound is positioned on the central carbon, making it susceptible to nucleophilic attack. This contrasts with ethyl 3-bromopropionate (terminal bromine), which favors elimination over substitution .
- Acidity : The malonate backbone (pKa ~13) is less acidic than α-keto derivatives (e.g., ethyl bromopyruvate, pKa ~1.5), but bromine substitution increases electrophilicity at C2 .
- Thermal Stability: Brominated malonates (e.g., diethyl 3-bromopropylmalonate) decompose at ~180°C, similar to other esters, while non-brominated analogs (e.g., ethyl methyl malonate) are stable up to 200°C .
Research Findings and Data Gaps
- Synthetic Routes : describes alkylation of diethyl malonate with ethyl bromoacetate, a method adaptable to synthesize the target compound via bromomalonic acid intermediates .
- Biological Activity : Propanedioic acid esters are implicated in sepsis-associated metabolic pathways (), though brominated analogs remain unexplored in this context .
- Analytical Data : Direct GC-MS or NMR data for the target compound are absent in the evidence. However, related esters (e.g., ethyl methyl malonate) show distinct retention times (~0.58 min) and fragmentation patterns .
Biological Activity
Introduction
Propanedioic acid, bromo-, ethyl methyl ester, commonly referred to as ethyl bromoacetate, is an important compound in organic synthesis and medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
Propanedioic acid, bromo-, ethyl methyl ester has the following chemical structure:
- Molecular Formula : CHBrO
- CAS Number : 93612-48-7
- Molecular Weight : 189.01 g/mol
The presence of the bromine atom and ester functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that ethyl bromoacetate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that ethyl bromoacetate could serve as a potential antimicrobial agent in pharmaceutical applications .
Anticancer Properties
The anticancer activity of ethyl bromoacetate has been investigated in several studies. One notable study assessed its effects on human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The results are summarized below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| HCT116 | 22.3 | Cell cycle arrest at G2/M phase |
The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Enzyme Inhibition
Ethyl bromoacetate has also been studied for its enzyme inhibition properties. It was shown to inhibit specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Butyrylcholinesterase (BuChE) | Non-competitive | 18.0 |
These findings indicate that ethyl bromoacetate may have potential applications in treating neurodegenerative diseases by modulating cholinergic activity .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of ethyl bromoacetate in treating skin infections caused by resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection rates compared to those receiving a placebo.
Case Study 2: Cancer Treatment
In vitro studies on MCF-7 cells revealed that treatment with ethyl bromoacetate led to a dose-dependent decrease in cell viability. Further investigation using animal models demonstrated tumor regression when administered alongside conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Propanedioic acid, bromo-, ethyl methyl ester?
- Methodological Answer : Synthesis typically involves bromination of ethyl methyl propanedioate using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions . Key parameters include temperature control (20–40°C), solvent selection (e.g., CCl₄ or THF), and catalyst optimization (e.g., AIBN for radical initiation). Yields can vary from 50–75% depending on stoichiometry and reaction time. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from byproducts like unreacted starting materials or diastereomers .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify ester groups (δ 1.3–1.5 ppm for methyl, δ 4.1–4.3 ppm for ethyl) and bromine-induced deshielding in adjacent protons. Mass spectrometry (EI-MS) with fragmentation patterns (e.g., m/z 212 [M⁺], m/z 167 [M⁺ – COOCH₂CH₃]) confirms molecular weight and substituent positions . FTIR analysis detects ester carbonyl stretches (~1740 cm⁻¹) and C–Br bonds (~550 cm⁻¹). Cross-validate data with computational tools like Gaussian for vibrational frequency matching .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The ester is prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests via accelerated aging (40°C/75% RH for 28 days) with HPLC monitoring can quantify degradation products (e.g., free bromo-propanedioic acid). Avoid contact with strong bases or nucleophiles to preserve ester integrity .
Advanced Research Questions
Q. How can reaction mechanisms involving bromo-propanedioic esters be elucidated?
- Methodological Answer : Employ isotopic labeling (e.g., ²H or ¹³C) in bromination reactions to track regioselectivity. DFT calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for bromine radical addition. Compare experimental kinetics (via stopped-flow UV-Vis) with computational predictions to validate mechanisms. For example, bromine radical attack at the α-carbon of the ester is favored due to hyperconjugative stabilization .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or solvent effects. Replicate experiments using high-purity solvents (e.g., deuterated DMSO vs. CDCl₃) and standardized instrumentation (e.g., 500 MHz NMR). Cross-reference with NIST Chemistry WebBook entries for analogous esters (e.g., ethyl bromoacetate, δ 1.3 ppm for CH₃) to identify systematic errors . Publish raw data in supplementary materials for peer validation.
Q. How can computational modeling predict the compound’s reactivity in complex organic syntheses?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with enzymes or catalysts. MD simulations (GROMACS) assess steric effects of the ethyl methyl ester groups on reaction pathways. For example, the bulky ester substituents may hinder nucleophilic attack at the β-carbon, favoring α-adducts in Michael additions. Validate models with experimental kinetic isotope effects (KIEs) .
Q. What toxicological protocols ensure safe handling during in vitro studies?
- Methodological Answer : Follow OSHA guidelines for brominated esters: use fume hoods (≥0.5 m/s airflow), PPE (nitrile gloves, OV/AG-P99 respirators), and emergency eyewash stations. Acute toxicity assays (e.g., LD₅₀ in zebrafish embryos) quantify biohazard risks. Monitor airborne concentrations via GC-MS to ensure levels remain below 1 ppm (ACGIH threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
